molecular formula C8H14N2O3 B2587658 N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide CAS No. 1791206-46-6

N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide

Cat. No.: B2587658
CAS No.: 1791206-46-6
M. Wt: 186.211
InChI Key: RLZRSMJCPXRGNQ-UHFFFAOYSA-N
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Description

N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities, particularly in the field of antibacterial agents. The presence of the oxazolidinone ring in its structure makes it a valuable compound for various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring, leading to the formation of different products.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Scientific Research Applications

N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-7(11)9-3-2-4-10-5-6-13-8(10)12/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZRSMJCPXRGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1791206-46-6
Record name N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]acetamide
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